

Application of Disodium Octaborate Tetrahydrate as a Fire Retardant in Wood Structures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

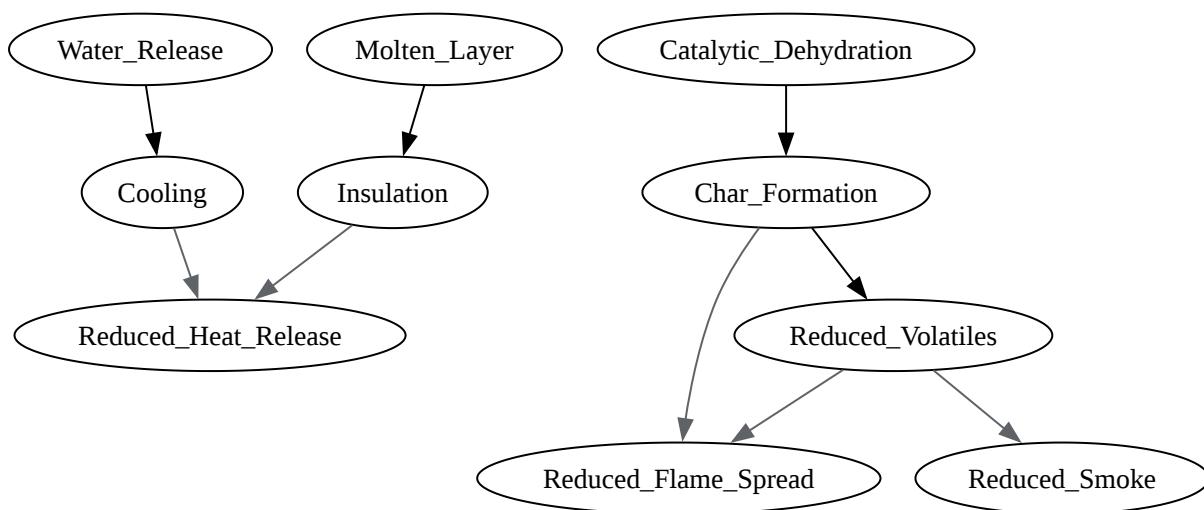
Compound Name: *Disodium octaborate tetrahydrate*

Cat. No.: *B1141745*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction


Disodium octaborate tetrahydrate (DOT) is a water-soluble borate salt widely utilized as a fire retardant in wood products. Its efficacy stems from its ability to alter the thermal degradation pathway of wood, promoting the formation of a protective char layer and releasing water vapor upon heating, which cools the substrate and dilutes flammable gases.^{[1][2]} These actions collectively reduce the rate of flame spread, heat release, and smoke production, thereby enhancing the fire resistance of wooden structures.^[1] DOT is typically applied to wood via a pressure treatment process, ensuring deep penetration and retention of the active compound within the wood matrix.^[2] This document provides detailed application notes, experimental protocols for performance evaluation, and a summary of quantitative data for researchers and scientists working with this fire retardant.

Mechanism of Action

The fire-retardant mechanism of **disodium octaborate tetrahydrate** in wood is a multi-step process that occurs as the temperature of the treated wood increases during a fire.

Upon heating, DOT undergoes endothermic decomposition, releasing its four molecules of water of hydration. This process absorbs thermal energy, cooling the wood and slowing the rate of temperature rise. As the temperature further increases, the anhydrous disodium octaborate melts and forms a glassy layer on the wood surface. This molten layer acts as a physical barrier, insulating the underlying wood from the heat source and restricting the flow of flammable volatile compounds to the combustion zone.

Chemically, borates catalyze the dehydration reactions of the primary wood components, cellulose and hemicellulose, at lower temperatures than would occur in untreated wood. This catalytic action promotes the formation of a stable, carbonaceous char layer. The char layer is a poor conductor of heat and further insulates the unburned wood, reducing the rate of pyrolysis and the generation of flammable gases. By altering the decomposition pathway to favor char formation over the production of combustible volatiles, the overall flammability of the wood is significantly reduced.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Boosting Fire Retardancy in Wood for Durable Construction | U.S. Borax [borax.com]
- To cite this document: BenchChem. [Application of Disodium Octaborate Tetrahydrate as a Fire Retardant in Wood Structures]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1141745#application-of-disodium-octaborate-tetrahydrate-as-a-fire-retardant-in-wood-structures>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com